N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide
Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an ethoxy group at the 6th position and an acetamide group at the 2nd position of the benzothiazole ring
Mechanism of Action
Target of Action
N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide, also known as N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide or N-(6-Ethoxy-benzothiazol-2-yl)-acetamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit inhibitory activities against various enzymes, such as urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a crucial role in nitrogen metabolism in organisms.
Mode of Action
It is believed that the compound interacts with its target enzyme, urease, and inhibits its activity . This inhibition could be due to the compound binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and disrupting the enzyme’s function.
Biochemical Pathways
The inhibition of urease by this compound affects the urea cycle, a series of biochemical reactions that produce urea from ammonia. This cycle is part of the larger nitrogen metabolism pathway. By inhibiting urease, the compound disrupts this pathway, potentially leading to a buildup of urea and a decrease in the production of ammonia .
Pharmacokinetics
The compound’s predicted density is 1313±006 g/cm3, and its predicted pKa is 1088±070 . These properties could influence the compound’s bioavailability and its ability to reach its target in the body.
Result of Action
The primary result of this compound’s action is the inhibition of urease, which leads to a disruption in the urea cycle and nitrogen metabolism . This could have various molecular and cellular effects, depending on the specific biological context. For example, in bacteria that rely on urease for survival and virulence, the inhibition of urease could lead to a decrease in the bacteria’s ability to infect and cause disease.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit antibacterial activity . They have been shown to interact with various biomolecules, including enzymes and proteins, to exert their effects
Cellular Effects
Some benzothiazole derivatives have been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . They may influence cell function by disrupting cell signaling pathways, altering gene expression, or affecting cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide typically involves the reaction of 6-ethoxybenzothiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Starting Materials: 6-ethoxybenzothiazole, acetic anhydride
Catalyst: Sulfuric acid or phosphoric acid
Reaction Conditions: Reflux for several hours
Purification: Recrystallization from ethanol or another suitable solvent
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
- N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- N-(6-phenylbenzo[d]thiazol-2-yl)acetamide
Comparison
Compared to its analogs, N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide may exhibit unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s solubility, reactivity, and biological activity. For instance, the ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-3-15-8-4-5-9-10(6-8)16-11(13-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZFMSBMRCMBCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364274 | |
Record name | N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78334-48-2 | |
Record name | N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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